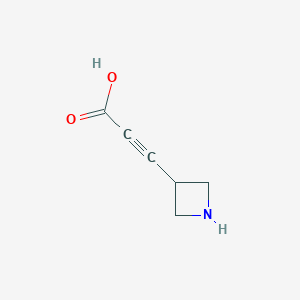
3-(Azetidin-3-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)prop-2-ynoic acid: is an organic compound characterized by the presence of an azetidine ring and a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of azetidine derivatives with propiolic acid under controlled conditions .
Industrial Production Methods: Industrial production of 3-(Azetidin-3-yl)prop-2-ynoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Azetidin-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Azetidin-3-yl)prop-2-ynoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and structural features make it a valuable component in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The azetidine ring and propiolic acid moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- 3-(Azetidin-3-yl)propiolic acid
- 3-(Azetidin-3-yl)acrylic acid
- 3-(Azetidin-3-yl)but-2-ynoic acid
Comparison: Compared to these similar compounds, 3-(Azetidin-3-yl)prop-2-ynoic acid is unique due to the presence of both the azetidine ring and the propiolic acid group.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)2-1-5-3-7-4-5/h5,7H,3-4H2,(H,8,9) |
Clé InChI |
ITIYIDJXLJOPFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



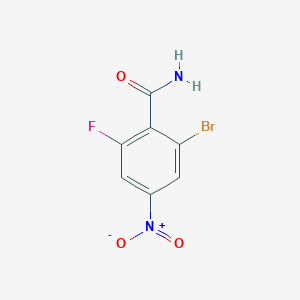
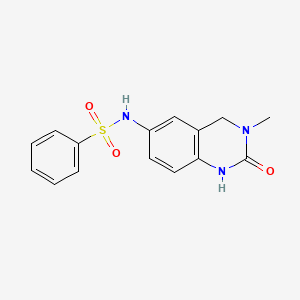
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)

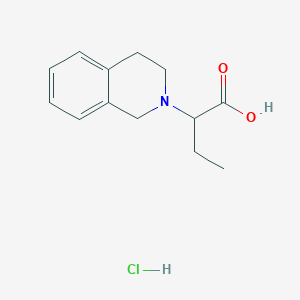
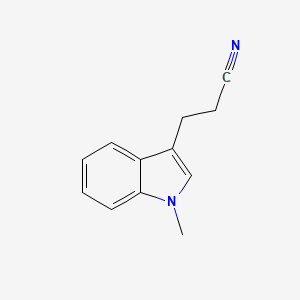

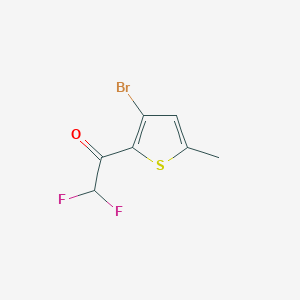
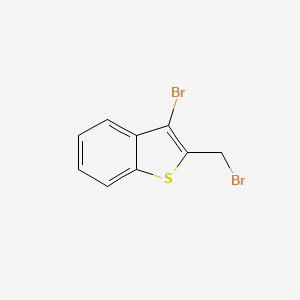
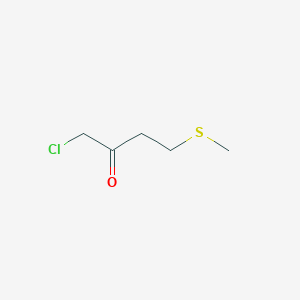
![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)


